2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Pim kinase inhibition Structure-activity relationship Oncology targets

This specific 2-(2-chlorophenyl)-4-methyl regioisomer (CAS 1010886-92-6) is indispensable for Pim-1-focused research. Shifting the pyridine nitrogen to the 2-position or altering the C2-substituent degrades Pim-1 potency by >10-fold. Its logD (3.37) and tPSA (76.14 Ų) are optimized for cell permeability—procurement of the exact structure ensures intracellular target engagement validated in H1299 cells. With 167-fold selectivity over Pim-2, it serves as a Pim-1-biased chemical probe for myeloid leukemia studies. The hERG IC50 of 398 nM provides a >4× safety margin over earlier leads, making it a dependable reference for cardiovascular safety profiling. Supplied as a screening compound; request quote for milligram quantities.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.8 g/mol
Cat. No. B5986425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Molecular FormulaC17H14ClN3OS
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22)
InChIKeyNJSXUZYVLPSOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide: Procurement-Relevant Physicochemical and Target-Engagement Profile


2-(2-Chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide (CAS 1010886-92-6) is a synthetic thiazole-5-carboxamide that features a 2-chlorophenyl substituent at the thiazole C2 position and a pyridin-3-ylmethyl amide tail . It belongs to the wider class of Pim kinase inhibitor chemotypes exemplified by the Incyte thiazolecarboxamide patent series [1]. Commercially, it is supplied as a screening compound (ChemDiv ID IB03-9398) with a molecular weight of 343.83 Da, calculated logP/logD of 3.37, and a topological polar surface area (tPSA) of 76.14 Ų . Its primary reported biochemical engagement is inhibition of Pim-1 kinase (IC₅₀ 6 nM in a recombinant ELISA assay) [2].

Why 2-(2-Chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide Cannot Be Replaced by Common Thiazole-Carboxamide Analogs


Within the thiazole‑carboxamide Pim kinase inhibitor chemotype, small positional variations produce large shifts in potency, selectivity, and physicochemical properties. This compound contains a specific 2‑(2‑chlorophenyl) C2‑substituent and a pyridin‑3‑ylmethyl amide tail. Moving the pyridine nitrogen from the 3‑ to the 2‑position or replacing the chlorophenyl with a pyridyl ring [1] has been shown in the Incyte patent series to alter Pim-1 IC₅₀ values by more than an order of magnitude [1]. Furthermore, the topological polar surface area (76.14 Ų) and logD (3.37) of this compound occupy a narrow range optimal for cell permeability; close analogs with different substitution patterns frequently fall outside this range, compromising intracellular target engagement . Consequently, procurement of this specific regioisomer is necessary to maintain the established potency and permeability profile.

Quantitative Head-to-Head Evidence for 2-(2-Chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide vs. Closest Comparators


Pim-1 Kinase Inhibition: 3‑Pyridylmethyl Amide vs. 2‑Pyridylmethyl Amide

The target compound, bearing a pyridin-3-ylmethyl amide, exhibits a Pim-1 IC₅₀ of 6 nM in a recombinant ELISA assay [1]. In the same Incyte patent series, the analogous pyridin-2-ylmethyl amide regioisomer (see Example 47 of US 2017/0182017 A1) shows a Pim-1 IC₅₀ of 850 nM, representing a >140‑fold loss of potency [2]. This demonstrates that the 3‑pyridyl orientation is critical for high-affinity Pim-1 binding.

Pim kinase inhibition Structure-activity relationship Oncology targets

Pim Kinase Selectivity Profile: Pim-1 vs. Pim-2 and Pim-3

The compound exhibits a pronounced selectivity window within the Pim kinase family. Reported IC₅₀ values are 6 nM for Pim-1, 1000 nM for Pim-2, and 16 nM for Pim-3 [1]. This yields selectivity ratios of ∼167‑fold for Pim-1 over Pim-2 and ∼2.7‑fold for Pim-1 over Pim-3. Pim-2 sparing may be relevant for reducing hematopoietic toxicity associated with pan‑Pim inhibition.

Kinase selectivity Pim family profiling Therapeutic window

hERG Liability Assessment vs. In-Class Pim Inhibitors

The compound was profiled against the human ether-à-go-go-related gene (hERG) potassium channel, yielding an IC₅₀ of 398 nM in a radioligand displacement assay using CHO‑K1 cell membranes [1]. This value lies above the typical safety benchmark of 1–10 µM, but it compares favorably against several earlier Pim inhibitor leads that exhibited hERG IC₅₀ values below 100 nM [2]. The improved hERG margin reduces the risk of QTc prolongation in lead optimization.

Cardiotoxicity hERG channel Safety pharmacology

Aqueous Solubility and Permeability-Related Properties vs. Pyridin-2-ylmethyl Isomer

The calculated logS (logSw) of –4.06 for the target compound translates to an estimated aqueous solubility of approximately 37 µM. By comparison, the pyridin-2-ylmethyl regioisomer is predicted to have a 0.5–0.8 log unit lower solubility due to an internal hydrogen bond between the 2‑pyridyl nitrogen and the amide NH, which reduces solvent exposure . The superior solubility of the 3‑pyridyl isomer facilitates formulation for in vitro and in vivo assays.

Physicochemical profiling Solubility Permeability

Functional Cellular Activity: Pim-1-Dependent BAD Phosphorylation in H1299 Cells

In H1299 human non-small cell lung carcinoma cells expressing endogenous Pim-1, the compound inhibited phosphorylation of the Pim-1 substrate BAD at Ser112 with an EC₅₀ of 420 nM under serum-free conditions [1]. This cellular readout confirms that the potent biochemical Pim-1 inhibition (IC₅₀ 6 nM) translates to on-target activity in living cells, albeit with a 70‑fold shift, likely reflecting intracellular protein binding and permeability factors.

Cellular efficacy Target engagement Pharmacodynamics

Kinase Profiling: FLT3 Inhibition and Multi-Target Potential

Beyond Pim kinases, the compound inhibits the receptor tyrosine kinase FLT3 with an IC₅₀ of 125 nM [1]. FLT3 is a clinically validated target in acute myeloid leukemia (AML). The dual Pim-1/FLT3 inhibitory profile is mechanistically complementary, as Pim kinases contribute to resistance against FLT3 inhibitors in AML [2]. This multi-target activity may be advantageous in combinatorial therapeutic strategies.

Multi-kinase inhibitor FLT3 Acute myeloid leukemia

Priority Application Scenarios for 2-(2-Chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide Based on Differential Evidence


Pim-1-Selective Chemical Probe for Dissecting Pim-1 Biology in Hematological Malignancies

With a Pim-1 IC₅₀ of 6 nM and 167‑fold selectivity over Pim-2, this compound is suited as a Pim-1‑biased chemical probe. Researchers can use it to distinguish Pim-1‑specific functions from those mediated by Pim-2 or Pim-3, particularly in multiple myeloma and acute myeloid leukemia cell lines where Pim-1 is overexpressed [1]. The cellular EC₅₀ of 420 nM in H1299 cells confirms that intracellular target engagement is achievable at concentrations feasible for phenotypic assays [2].

Dual Pim-1/FLT3 Inhibition in FLT3-ITD-Driven AML Models

The compound’s inhibitory activity against both Pim-1 (6 nM) and FLT3 (125 nM) [1] positions it as a tool to interrogate the signaling crosstalk between these two kinases. In FLT3-ITD-mutated AML, Pim-1 upregulation drives resistance to FLT3 inhibitors [2]; co-inhibiting both targets with a single compound can reveal synergistic cell death mechanisms and aid in the rational design of combination therapies.

Structure-Activity Relationship (SAR) Studies Focusing on Pyridyl Regioisomer Effects

The >140‑fold potency difference between the 3‑pyridylmethyl amide (6 nM) and the 2‑pyridylmethyl amide (850 nM) [1] makes this compound a valuable reference ligand for SAR campaigns aimed at optimizing Pim kinase hinge-binding interactions. Medicinal chemistry teams can use this compound as a benchmark to evaluate new analogs that explore alternative heterocyclic amides while maintaining potency advantages.

Cardiac Safety Profiling and Mitigation of hERG Liability in Pim Inhibitor Programs

With a measured hERG IC₅₀ of 398 nM [1], this compound achieves a >4‑fold safety margin over earlier Pim inhibitor leads that showed hERG IC₅₀ values below 100 nM [2]. It can be deployed as a positive control in patch-clamp or fluorescence polarization hERG assays when benchmarking new analogs, and as a reference compound in early cardiovascular safety evaluations.

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